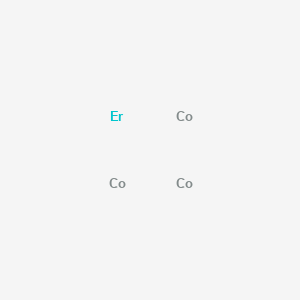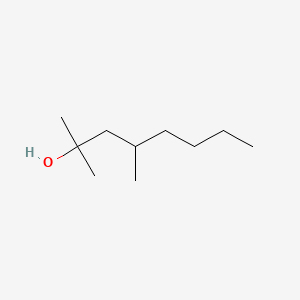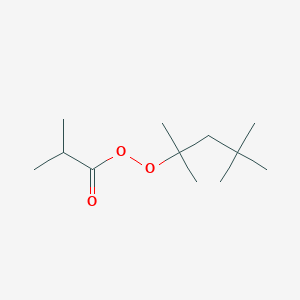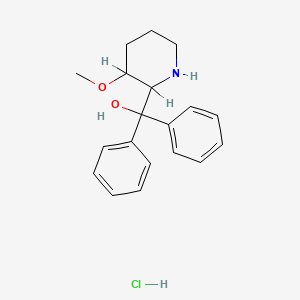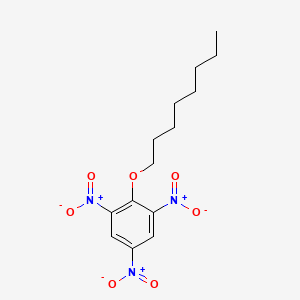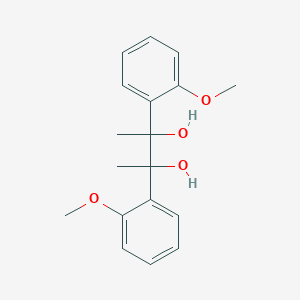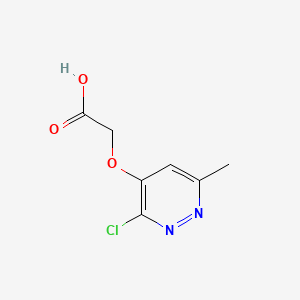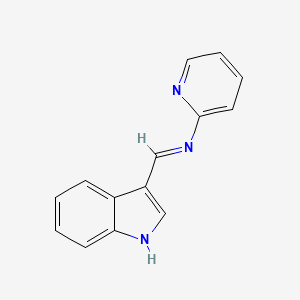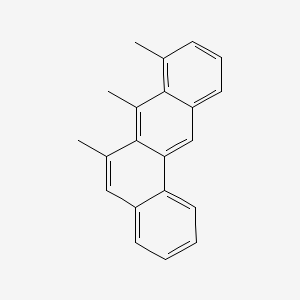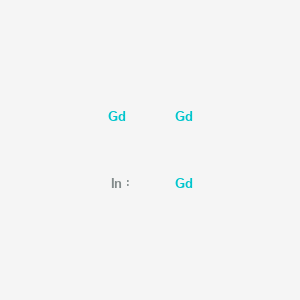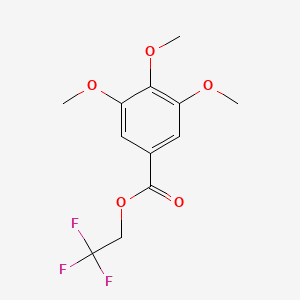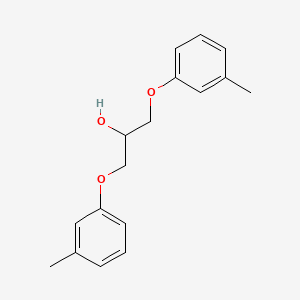![molecular formula C15H12 B14713036 Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene CAS No. 13352-41-5](/img/structure/B14713036.png)
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene is a complex polycyclic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes multiple double bonds. The compound’s structure contributes to its stability and reactivity, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene typically involves multiple steps, including cyclization and dehydrogenation reactions. One common method involves the Diels-Alder reaction, followed by a series of dehydrogenation steps to introduce the necessary double bonds.
Industrial Production Methods: Industrial production of this compound is less common due to its complexity. when produced, it often involves high-pressure and high-temperature conditions to facilitate the necessary reactions. Catalysts such as palladium or platinum may be used to enhance the reaction rates and yields.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted hydrocarbons.
科学的研究の応用
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism by which Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to fit into various molecular targets, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
類似化合物との比較
- Tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
- Tricyclo[2.2.1.0(2,6)]heptane
Comparison: Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene is unique due to its specific arrangement of double bonds and its tricyclic structure. Compared to similar compounds, it may exhibit different reactivity and stability, making it particularly useful for certain types of chemical reactions and applications. Its structure also allows for unique interactions with biological molecules, potentially leading to distinct biological effects.
特性
CAS番号 |
13352-41-5 |
|---|---|
分子式 |
C15H12 |
分子量 |
192.25 g/mol |
IUPAC名 |
tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C15H12/c1-2-7-14-11-12(5-1)9-10-13-6-3-4-8-15(13)14/h1-10H,11H2 |
InChIキー |
UWEOYSUHXNZTCO-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C1C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


